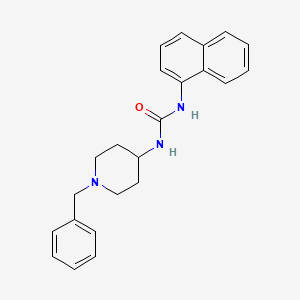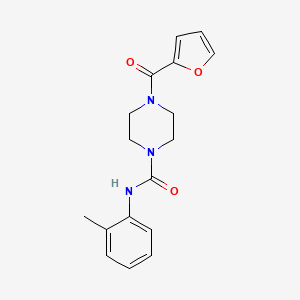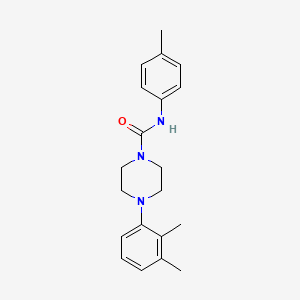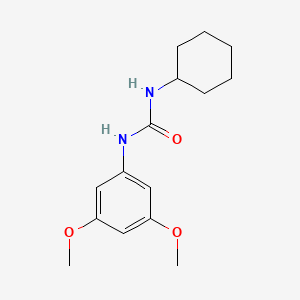![molecular formula C14H12FN3O2 B4421920 4-({[(4-fluorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B4421920.png)
4-({[(4-fluorophenyl)amino]carbonyl}amino)benzamide
Übersicht
Beschreibung
4-({[(4-fluorophenyl)amino]carbonyl}amino)benzamide, commonly known as 4-F-PBA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 4-F-PBA involves the inhibition of ER stress, which is a cellular response to various stressors, including oxidative stress, hypoxia, and nutrient deprivation. ER stress can lead to the accumulation of misfolded proteins, which can activate the unfolded protein response (UPR) pathway. The UPR pathway can lead to the activation of various signaling pathways, including the PERK, IRE1, and ATF6 pathways, which can ultimately lead to cell death. 4-F-PBA inhibits ER stress by stabilizing protein folding and promoting protein degradation, thereby reducing the accumulation of misfolded proteins and preventing the activation of the UPR pathway.
Biochemical and Physiological Effects
4-F-PBA has been shown to have various biochemical and physiological effects, including the inhibition of ER stress, the improvement of insulin sensitivity and glucose metabolism, the induction of cell death in cancer cells, and the reduction of neuroinflammation. Additionally, 4-F-PBA has been shown to have antioxidant and anti-inflammatory properties, which can help to reduce oxidative stress and inflammation in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-F-PBA for lab experiments is its ability to inhibit ER stress, which can be useful for studying the role of ER stress in various diseases. Additionally, 4-F-PBA has been shown to have low toxicity and high solubility, which can make it easier to use in lab experiments. However, one of the main limitations of 4-F-PBA is its limited stability, which can make it difficult to store and use in long-term experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-F-PBA, including the development of new synthesis methods to improve its stability and purity, the investigation of its potential applications in other diseases, such as cardiovascular disease and inflammatory bowel disease, and the development of new formulations to improve its efficacy and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-F-PBA and to identify potential side effects and drug interactions. Overall, 4-F-PBA has significant potential for the development of new treatments for various diseases, and further research is needed to fully understand its therapeutic potential.
Wissenschaftliche Forschungsanwendungen
4-F-PBA has been extensively studied for its potential applications in the treatment of various diseases, including diabetes, cancer, and neurodegenerative disorders. In diabetes, 4-F-PBA has been shown to improve insulin sensitivity and glucose metabolism by inhibiting endoplasmic reticulum (ER) stress. In cancer, 4-F-PBA has been shown to induce cell death in various cancer cell lines by inhibiting the proteasome and inducing ER stress. In neurodegenerative disorders, 4-F-PBA has been shown to improve cognitive function and reduce neuroinflammation by inhibiting ER stress.
Eigenschaften
IUPAC Name |
4-[(4-fluorophenyl)carbamoylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O2/c15-10-3-7-12(8-4-10)18-14(20)17-11-5-1-9(2-6-11)13(16)19/h1-8H,(H2,16,19)(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGDIJCEPAMNMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B4421841.png)
![N-(4-bromo-2-chlorophenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4421853.png)
![ethyl 4-({[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4421860.png)


![N-(2-fluorophenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4421905.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4421907.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B4421914.png)
![2-[4-(methylsulfonyl)-1-piperazinyl]-N-1-naphthylacetamide](/img/structure/B4421932.png)

![2-{4-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4421947.png)
![1-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B4421954.png)
![4-[(5-chloro-2-thienyl)sulfonyl]-2-methyl-1-(4-methylphenyl)piperazine](/img/structure/B4421956.png)
